2-Chloro-4-nitrophenyl-a-D-mannopyranoside
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Overview
Description
2-Chloro-4-nitrophenyl-α-D-mannopyranoside is a synthetic compound widely used in biochemical research. It serves as a chromogenic substrate for α-mannosidase, an enzyme involved in the hydrolysis of mannose-containing polysaccharides . This compound is particularly valuable in enzymatic assays due to its ability to produce a color change upon enzymatic action, facilitating the quantification of enzyme activity.
Preparation Methods
The synthesis of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside typically involves the reaction of 2-chloro-4-nitrophenol with α-D-mannopyranosyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-Chloro-4-nitrophenyl-α-D-mannopyranoside undergoes several types of chemical reactions, including:
Common reagents used in these reactions include bases like sodium hydroxide and potassium carbonate, and the major product formed from the hydrolysis reaction is 2-chloro-4-nitrophenol .
Scientific Research Applications
2-Chloro-4-nitrophenyl-α-D-mannopyranoside is extensively used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside involves its hydrolysis by α-mannosidase. The enzyme cleaves the glycosidic bond between the mannose and the 2-chloro-4-nitrophenyl group, releasing 2-chloro-4-nitrophenol. This reaction is specific to α-mannosidase, making the compound a valuable tool for studying this enzyme’s activity and specificity .
Comparison with Similar Compounds
2-Chloro-4-nitrophenyl-α-D-mannopyranoside can be compared with other chromogenic substrates used for enzyme assays, such as:
4-Nitrophenyl-α-D-mannopyranoside: Similar to 2-Chloro-4-nitrophenyl-α-D-mannopyranoside but lacks the chlorine atom, making it less specific in certain assays.
2-Chloro-4-nitrophenyl-α-D-maltotrioside: Used for α-amylase activity assays, highlighting the versatility of the 2-chloro-4-nitrophenyl group in different enzymatic studies.
The uniqueness of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside lies in its specificity for α-mannosidase and the distinct color change it produces, which is easily quantifiable .
Properties
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCVBKZRKNFZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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